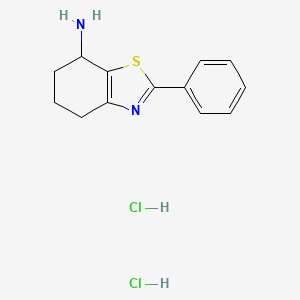
2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine dihydrochloride is a heterocyclic compound that contains a benzothiazole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with phenylacetic acid derivatives under acidic conditions to form the benzothiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Wirkmechanismus
The mechanism of action of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that promote therapeutic outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one: This compound is structurally similar but lacks the amine group at the 7-position.
1-Naphthalenamine, 5,6,7,8-tetrahydro-: Another related compound with a similar tetrahydro structure but different ring system.
Uniqueness
2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the amine group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C13H16Cl2N2S |
|---|---|
Molekulargewicht |
303.2 g/mol |
IUPAC-Name |
2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine;dihydrochloride |
InChI |
InChI=1S/C13H14N2S.2ClH/c14-10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9;;/h1-3,5-6,10H,4,7-8,14H2;2*1H |
InChI-Schlüssel |
XRIDNQXMAOQHIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C(C1)N=C(S2)C3=CC=CC=C3)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol](/img/structure/B13476540.png)
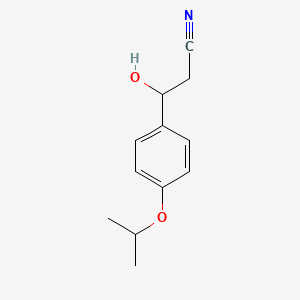
![3,3-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13476550.png)

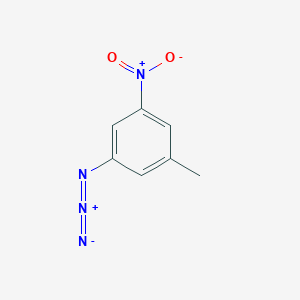

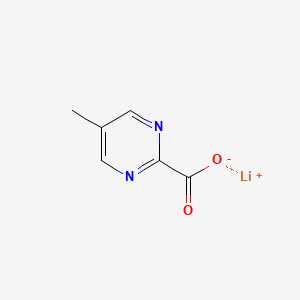
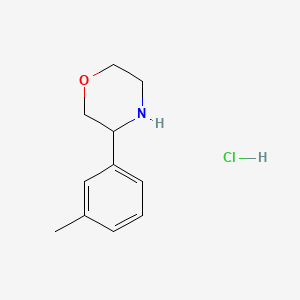
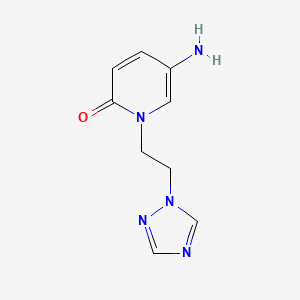
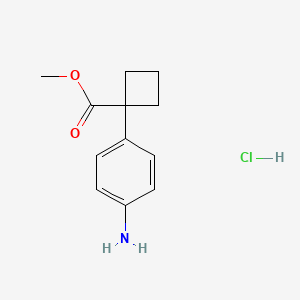
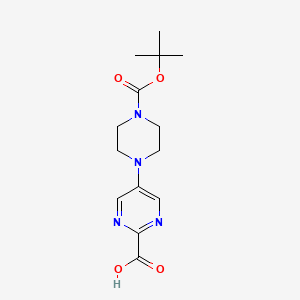
![1-Thia-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B13476595.png)

